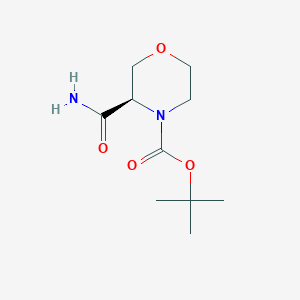
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a compound that belongs to the class of hydrazides and quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both quinoline and hydrazide moieties in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide typically involves the reaction of quinoline derivatives with hydrazine and acetic acid. One common method includes the following steps :
Formation of Quinoline Derivative: The starting material, a quinoline derivative, is synthesized through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group, forming quinolin-4-ylsulfanyl.
Hydrazide Formation: The final step involves the reaction of quinolin-4-ylsulfanyl with hydrazine hydrate and acetic acid under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as continuous flow synthesis and mechanochemical approaches . These methods enhance the yield and purity of the final product while reducing the reaction time and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrazide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways :
Antimicrobial Activity: The compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
(Quinolin-4-ylsulfanyl)-acetic acid hydrazide can be compared with other similar compounds, such as quinoline derivatives and hydrazides :
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their biological activities and applications.
Hydrazides: Compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide are well-known for their antimicrobial properties but lack the sulfanyl group, which imparts unique reactivity to this compound.
List of Similar Compounds
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
- Isonicotinic acid hydrazide
- Nicotinic acid hydrazide
Eigenschaften
CAS-Nummer |
885278-19-3 |
|---|---|
Molekularformel |
C11H11N3OS |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-quinolin-4-ylsulfanylacetohydrazide |
InChI |
InChI=1S/C11H11N3OS/c12-14-11(15)7-16-10-5-6-13-9-4-2-1-3-8(9)10/h1-6H,7,12H2,(H,14,15) |
InChI-Schlüssel |
OHRFIYJVBXXKSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)



![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)


![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)

![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)
![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)
